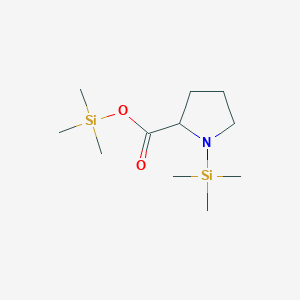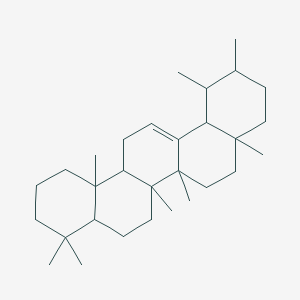
CID 85588092
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium, compd. with niobium (2:1) is a chemical compound consisting of beryllium and niobium in a 2:1 ratio. Beryllium is a lightweight metal known for its high stiffness, high melting point, and low density. Niobium, on the other hand, is a transition metal known for its superconducting properties and resistance to corrosion. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of beryllium, compd. with niobium (2:1) typically involves the direct combination of beryllium and niobium metals under high-temperature conditions. One common method is the reduction of niobium pentachloride (NbCl5) with beryllium metal in a high-temperature furnace. The reaction is carried out in an inert atmosphere to prevent oxidation:
2 Be+NbCl5→Be2Nb+5 Cl2
Industrial Production Methods
Industrial production of beryllium, compd. with niobium (2:1) often involves the use of advanced metallurgical techniques such as vacuum arc melting or electron beam melting. These methods ensure the purity and homogeneity of the final product. The metals are melted together in a vacuum or inert atmosphere to prevent contamination and oxidation.
化学反応の分析
Types of Reactions
Beryllium, compd. with niobium (2:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide (BeO) and niobium oxide (Nb2O5).
Reduction: It can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where one of the elements is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF).
Substitution: Other metal halides or organometallic compounds under controlled conditions.
Major Products Formed
Oxidation: Beryllium oxide (BeO) and niobium oxide (Nb2O5).
Reduction: Elemental beryllium and niobium.
Substitution: New metal compounds depending on the substituting metal.
科学的研究の応用
Beryllium, compd. with niobium (2:1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other beryllium and niobium compounds.
Medicine: Studied for its potential use in medical imaging and diagnostic tools due to its unique properties.
作用機序
The mechanism of action of beryllium, compd. with niobium (2:1) involves its interaction with various molecular targets and pathways. In biological systems, beryllium can bind to proteins and enzymes, altering their function and potentially leading to immune responses . Niobium, due to its superconducting properties, can influence electronic pathways and is used in applications requiring high electrical conductivity .
類似化合物との比較
Similar Compounds
Beryllium oxide (BeO): Known for its high thermal conductivity and electrical resistivity.
Niobium oxide (Nb2O5): Used in catalysts and electronic devices.
Beryllium copper alloys: Known for their high strength and non-magnetic properties.
Uniqueness
Beryllium, compd. with niobium (2:1) is unique due to its combination of lightweight, high strength, and superconducting properties. This makes it valuable in specialized applications where these properties are critical, such as in aerospace and advanced electronics .
特性
分子式 |
Be2Nb |
|---|---|
分子量 |
110.93074 g/mol |
InChI |
InChI=1S/2Be.Nb |
InChIキー |
HBEXJWGVDCSQCP-UHFFFAOYSA-N |
正規SMILES |
[Be].[Be].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)
![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)




![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)




